molecular formula C16H17ClN2O3 B5634072 3-chloro-1-(2-ethylphenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione

3-chloro-1-(2-ethylphenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione

Cat. No. B5634072
M. Wt: 320.77 g/mol
InChI Key: AHXYRWZHCBXMRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, often employing palladium-catalyzed Suzuki coupling methods. For instance, Zhang et al. (2008) describe the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating the versatility of these compounds in polymer science through controlled reactions to achieve desired molecular weights and properties (Zhang & Tieke, 2008).

Molecular Structure Analysis

Molecular structure analysis through X-ray single crystal diffraction reveals detailed insights into the geometry and conformations of similar molecules. For example, Kaynak et al. (2013) analyzed the crystal structures of trifluoromethoxy-1H-indole-2,3-dione derivatives, highlighting the planarity of the indole heterocycle and the specific dihedral angles, providing a foundation for understanding the structural nuances of related compounds (Kaynak, Özbey, & Karalı, 2013).

Chemical Reactions and Properties

Chemical reactions involving pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are diverse, including electrochemical polymerization to achieve different optical and electronic properties as discussed by Zhang et al. (2009). The substitution pattern significantly affects the material's properties, illustrating the compound's reactivity and the potential for customization through chemical synthesis (Zhang, Tieke, Forgie, & Skabara, 2009).

Physical Properties Analysis

Physical properties, including solubility, fluorescence, and molecular weight, are crucial for the application of these compounds. The solubility in common organic solvents and strong fluorescence with significant Stokes shifts, as found in the polymers described by Beyerlein and Tieke (2000), indicate the potential for these materials in electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different functional groups and the ability to form complex structures with metals, underscore the versatility of these compounds. Amirnasr et al. (2001) synthesized and characterized Co(III) complexes, revealing insights into the bonding and geometries achievable with pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, which is indicative of the chemical properties' breadth and depth (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

properties

IUPAC Name

3-chloro-1-(2-ethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-2-11-5-3-4-6-12(11)19-15(20)13(17)14(16(19)21)18-7-9-22-10-8-18/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYRWZHCBXMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-chloro-1-(2-ethylphenyl)-4-morpholino-1H-pyrrole-2,5-dione

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